molecular formula C7H12O B2683299 2-(2-Cyclopropylethyl)oxirane CAS No. 1934443-70-5

2-(2-Cyclopropylethyl)oxirane

Cat. No. B2683299
CAS RN: 1934443-70-5
M. Wt: 112.172
InChI Key: KILGRRVMDLCEQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .


Molecular Structure Analysis

The molecular structure of 2-(2-Cyclopropylethyl)oxirane is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Oxiranes and oxetanes are not only important heterocycles present in numerous natural products, but are also versatile starting materials for a wide variety of ring opening and ring-expansion reactions . This research examines the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .

Scientific Research Applications

Ring Expansion Reactions

“2-(2-Cyclopropylethyl)oxirane” is an oxirane substrate, which is commonly used in ring-expansion reactions . These reactions are categorized into five thematic sections: insertions, cascades, metal-free, metal-catalyzed, and miscellaneous strategies . The ring-expansion reactions of oxiranes have been the focus of many recent studies .

Synthesis of Heterocycles

Oxiranes, including “2-(2-Cyclopropylethyl)oxirane”, are important heterocycles present in numerous natural products . They are versatile starting materials for a wide variety of ring opening and ring-expansion reactions . These reactions are crucial for the synthesis of 4- to 7-membered heterocycles .

Carbonylation and CO2 Fixation

Oxirane substrates like “2-(2-Cyclopropylethyl)oxirane” can be used in carbonylation reactions . These reactions involve the initial coordination of the oxirane lone pair to a metal catalyst, followed by ring opening of the resultant complex by a metal anion . After subsequent CO insertion and acquisition of an external CO molecule, the desired β-lactone product is formed .

Polymer Film Production

The combination of oxetanes and epoxides, including “2-(2-Cyclopropylethyl)oxirane”, has been studied for the production of polymer films . This research examines the effects of combining these monomers on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .

Medicine and Material Science

“2-(2-Cyclopropylethyl)oxirane”, also known as cyclopropyl-2-epoxypropyl ether or CPEPE, has been gaining significant scientific attention due to its potential applications in various fields, including medicine and materials.

Miscellaneous Strategies

Apart from the above-mentioned applications, “2-(2-Cyclopropylethyl)oxirane” is also used in various miscellaneous strategies in scientific research . These include different types of reactions and synthesis processes .

Mechanism of Action

In accordance to both experimental and theoretical approaches, it is reasonable to suggest that amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Future Directions

Rotational spectroscopy of oxirane doubly deuterated at one C atom and studied its rotational spectrum in the laboratory for the first time between 120GHz and 1094GHz . The calculated rest frequencies were used to identify c -CD _2 CH _2 O tentatively in the interstellar medium in the Atacama Large Millimeter/submillimeter Array Protostellar Interferometric Line Survey (PILS) of the Class 0 protostellar system IRAS 16293 - 2422 .

properties

IUPAC Name

2-(2-cyclopropylethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-6(1)3-4-7-5-8-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILGRRVMDLCEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclopropylethyl)oxirane

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